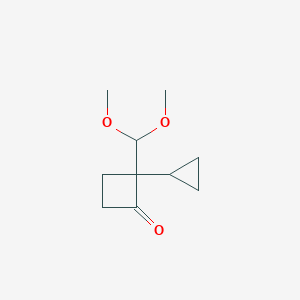
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and trifluoropropyl groups attached to a benzene ring. The incorporation of fluorine atoms enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylation reactions. These reactions introduce trifluoromethyl groups into the aromatic ring using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and copper catalysts . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the production efficiency and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Introduction of halogen atoms or other electrophiles into the benzene ring.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene finds applications in various fields:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in designing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoropropyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling cascades, leading to desired biological effects .
Similar Compounds:
- 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene
- 1,3,5-tris(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: this compound is unique due to the specific arrangement of trifluoromethyl and trifluoropropyl groups on the benzene ring. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity and chemical stability, compared to other similar compounds .
Propriétés
| 80620-90-2 | |
Formule moléculaire |
C16H14F12 |
Poids moléculaire |
434.26 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C16H14F12/c17-13(18,19)6-3-9-1-2-12(16(26,27)28)11(5-8-15(23,24)25)10(9)4-7-14(20,21)22/h1-2H,3-8H2 |
Clé InChI |
SPXIVMSQSADHRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/no-structure.png)


![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)




